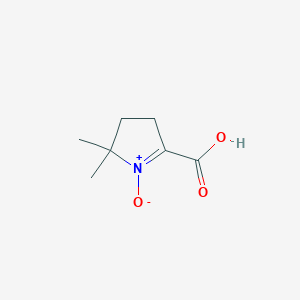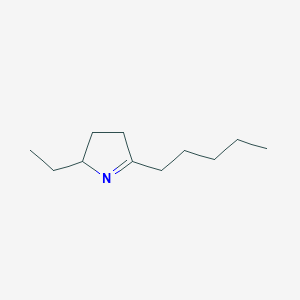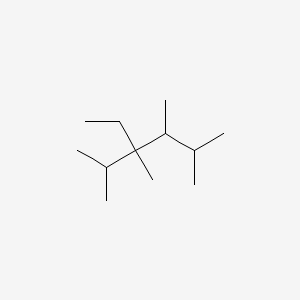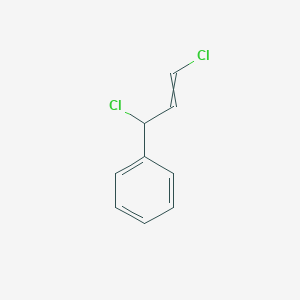
(1,3-Dichloroprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,3-dichloroprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichloroprop-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,3-dichloropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives under suitable conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures and pressures.
Oxidation: Reagents such as potassium permangan
Properties
CAS No. |
62098-02-6 |
|---|---|
Molecular Formula |
C9H8Cl2 |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,3-dichloroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7,9H |
InChI Key |
ALEFAQBQEYSHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


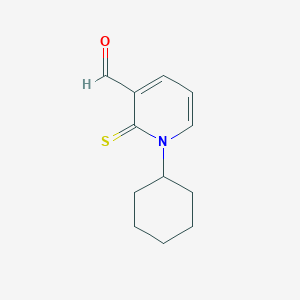
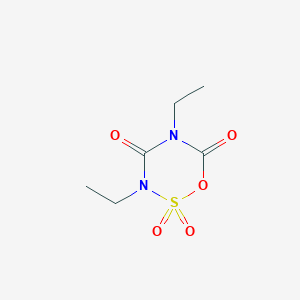
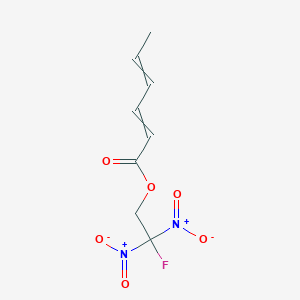
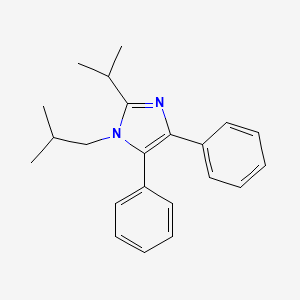
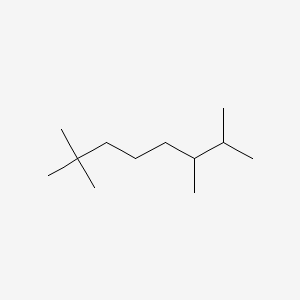
![N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine](/img/structure/B14557385.png)
![9,9'-[(2-Methyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14557391.png)
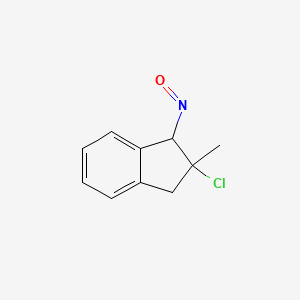
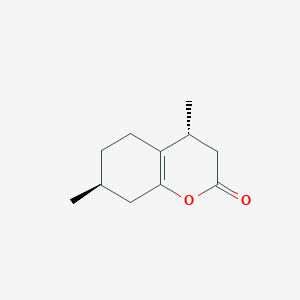
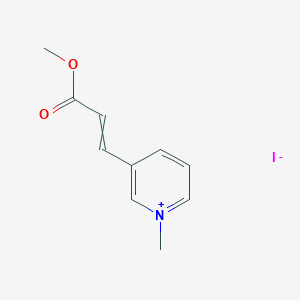
![2,2'-[(3,4,5,6-Tetrafluoro-1,2-phenylene)bis(oxy)]dinaphthalene](/img/structure/B14557420.png)
